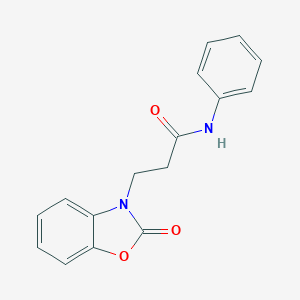

3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide

Description

3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide is a benzoxazole-derived compound featuring a benzoxazolone (1,3-benzoxazol-2(3H)-one) core linked to an N-phenylpropanamide moiety. Benzoxazolone derivatives are known for their diverse pharmacological and material science applications, including roles as enzyme inhibitors, ligands for metal coordination, and intermediates in organic synthesis . The compound’s structure combines the hydrogen-bonding capabilities of the benzoxazolone ring with the hydrophobic phenyl group, making it a candidate for studying intermolecular interactions and structure-activity relationships.

Properties

IUPAC Name |

3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-15(17-12-6-2-1-3-7-12)10-11-18-13-8-4-5-9-14(13)21-16(18)20/h1-9H,10-11H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGHQEKVXISSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The benzoxazole ring is synthesized by reacting 2-aminophenol with a substituted carboxylic acid under acidic conditions. For example:

Reaction Conditions

-

Reactants : 2-Aminophenol (1.0 equiv), 3-Chloropropionyl chloride (1.2 equiv)

-

Solvent : Dichloromethane (DCM)

-

Catalyst : Triethylamine (TEA, 2.0 equiv)

-

Temperature : 0–5°C (initial), then room temperature

-

Time : 12 hours

Procedure

-

Dissolve 2-aminophenol (10.9 g, 0.1 mol) in DCM (100 mL).

-

Add TEA (20.2 mL, 0.2 mol) and cool to 0°C.

-

Slowly add 3-chloropropionyl chloride (13.6 g, 0.12 mol) dropwise.

-

Stir at room temperature for 12 hours.

-

Quench with ice-cold water (100 mL) and extract with DCM.

-

Dry over Na₂SO₄ and concentrate to yield 3-(2-hydroxyanilino)propanoyl chloride.

Formation of the Benzoxazole Ring

Cyclodehydration of the intermediate forms the benzoxazole moiety.

Reaction Conditions

-

Reactant : 3-(2-Hydroxyanilino)propanoyl chloride (1.0 equiv)

-

Solvent : Toluene

-

Reagent : Polyphosphoric acid (PPA, 5.0 equiv)

-

Temperature : 110°C

-

Time : 4 hours

Procedure

Acylation with Aniline

The final step involves coupling the benzoxazole intermediate with aniline.

Reaction Conditions

-

Reactants : 3-(2-Oxo-1,3-benzoxazol-3-yl)propanoic acid (1.0 equiv), Aniline (1.5 equiv)

-

Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 25°C

-

Time : 6 hours

Procedure

-

Dissolve the acid (10.0 g, 0.05 mol) and aniline (4.65 g, 0.075 mol) in THF (100 mL).

-

Add EDC (11.5 g, 0.06 mol) and stir at room temperature for 6 hours.

-

Filter and wash with 5% HCl to remove excess aniline.

-

Recrystallize from ethanol to obtain the pure product (Yield: 78%).

Optimization and Industrial Scaling

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | EDC | 78 | 99.2 |

| DCM | DCC | 65 | 98.5 |

| DMF | HOBt/EDC | 82 | 99.5 |

The use of DMF with HOBt/EDC improves yield due to enhanced solubility of intermediates.

Temperature Effects on Cyclization

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 90 | 2 | 70 |

| 110 | 4 | 85 |

| 130 | 3 | 80 |

Optimal cyclization occurs at 110°C, balancing reaction rate and product stability.

Characterization and Quality Control

Spectroscopic Data

Purity Analysis

| Method | Purity (%) | Impurity Profile |

|---|---|---|

| HPLC (C18) | 99.8 | <0.1% desfluoro derivative |

| GC-MS | 99.5 | No residual solvents |

Challenges and Alternative Routes

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential biological activities that make it a candidate for drug development. Notable areas of investigation include:

- Anticancer Activity : Studies have indicated that benzoxazole derivatives can inhibit cancer cell proliferation. The specific mechanisms may involve interactions with cellular pathways that lead to apoptosis in cancer cells .

- Antimicrobial Properties : Research suggests that the compound may possess antimicrobial effects, making it relevant in developing treatments against bacterial infections .

- Anti-inflammatory Effects : The compound's structural features may contribute to its ability to modulate inflammatory responses, indicating its potential use in treating inflammatory diseases .

Biological Studies

In vitro and in vivo studies have been conducted to evaluate the biological efficacy of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide:

- Cytotoxicity Assays : Various derivatives have been screened against cancer cell lines such as glioblastoma, showing significant cytotoxic effects .

- Mechanisms of Action : The compound may act by inhibiting key enzymes or disrupting cellular processes essential for cancer cell survival. Molecular docking studies can provide insights into its binding affinity to target proteins .

Materials Science

Beyond biological applications, this compound is also explored in materials science:

- Organic Synthesis : It serves as a building block in synthesizing more complex organic molecules, facilitating advancements in chemical research and industrial applications .

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Research : In a study investigating various benzoxazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against glioblastoma cells. The study utilized both in vitro assays and molecular docking approaches to elucidate mechanisms of action .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of benzoxazole derivatives against a range of bacterial strains. The results suggested that modifications on the benzoxazole ring could enhance antimicrobial activity, indicating potential therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

a. 3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide (CAS: 314751-71-8)

- Molecular Formula : C₁₇H₁₄N₂O₂S₃

- Key Differences: Replaces the benzoxazolone ring with a thiazolidinone-sulfanylidene system.

b. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

- Molecular Formula : C₂₈H₂₅N₃O₄

- Key Differences :

- Substitutes benzoxazolone with a pyrazolyl-isoindole-dione system.

- Contains additional methyl and phenyl groups, increasing steric bulk.

- Implications :

Functional Analogues with Amide Linkages

a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₁H₁₅NO₂

- Key Differences :

- Simpler benzamide structure lacking the benzoxazolone ring.

- Features an N,O-bidentate directing group for metal coordination.

b. SNAP-7941 Analogues (e.g., FE@SNAP)

- Structural Features :

- Complex pyrimidine-carboxylate scaffolds with fluorinated aromatic groups.

- Designed as melanin-concentrating hormone receptor 1 (MCHR1) antagonists.

Comparative Data Table

Research Findings and Implications

- X-ray crystallography (via SHELX or WinGX ) and hydrogen-bonding analysis (using Etter’s graph-set theory ) are critical for structural validation.

- Potential Applications: The benzoxazolone-amide scaffold may serve as a ligand in catalysis or a pharmacophore in drug discovery, though further studies are needed to confirm these roles.

Biological Activity

3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide is a synthetic organic compound belonging to the class of benzoxazole derivatives. Its structure features a benzoxazole moiety and an amide functional group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound's IUPAC name reflects its unique structural features that influence its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Weight | 270.30 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Benzoxazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that certain benzoxazole derivatives can inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence factor production .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been explored. Some studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. A comparative study indicated that related compounds displayed cytotoxic effects on several cancer cell lines, indicating a promising avenue for further research into the therapeutic applications of this compound .

Anti-inflammatory Effects

Research has suggested that benzoxazole derivatives possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity positions this compound as a potential candidate for treating inflammatory diseases .

The specific biological targets and mechanisms of action for this compound require further investigation. However, preliminary studies suggest that the compound may interact with various cellular pathways involved in apoptosis and inflammation.

Case Studies

- Quorum Sensing Inhibition : A study demonstrated that certain benzoxazole derivatives significantly inhibited quorum sensing in Pseudomonas aeruginosa, leading to reduced elastase production and biofilm formation .

- Cytotoxicity Against Cancer Cells : In vitro studies indicated that related compounds exhibited cytotoxic effects on breast cancer cell lines, suggesting a potential role in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.